molecular formula C10H11N3O3 B1293062 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid CAS No. 1171972-67-0

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1293062
CAS No.: 1171972-67-0
M. Wt: 221.21 g/mol
InChI Key: UHDVDKQSBPUIIS-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid ( 1171972-67-0) is a high-purity heteroaromatic building block designed for pharmaceutical research and drug discovery. This compound features a molecular formula of C 10 H 11 N 3 O 3 and a molecular weight of 221.216 g/mol . Its unique structure, which incorporates two aromatic rings—a pyrazole and an isoxazole—makes it a valuable scaffold in medicinal chemistry . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. As a key intermediate, this compound is useful in the synthesis of more complex molecules targeting various biological pathways. Its structural motifs are commonly found in compounds with potential biological activity. Researchers can leverage this chemical in hit-to-lead optimization campaigns to improve the potency and pharmacokinetic properties of candidate drugs. The estimated physical properties include a melting point of approximately 158.13 °C and water solubility estimated at 404.96 mg/L, which are critical parameters for planning experimental work . Please note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVDKQSBPUIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649271
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171972-67-0
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Approaches

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps:

  • Formation of Pyrazole Ring : The initial step often includes the formation of a pyrazole ring, which can be synthesized from hydrazine derivatives and appropriate carbonyl compounds.

  • Isomerization and Functionalization : Subsequent reactions may involve isomerization and functionalization to introduce the desired substituents at specific positions on the isoxazole ring.

  • Carboxylic Acid Formation : The final step usually involves the introduction of a carboxylic acid group at the 4-position of the isoxazole ring.

Specific Synthetic Routes

Route A: Via Hydrazine Derivatives
  • Starting Materials :

    • 1,3-dimethyl-1H-pyrazole
    • Acetylacetone or similar compounds
  • Reaction Conditions :

    • The hydrazine derivative is reacted with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form an intermediate.
  • Cyclization :

    • This intermediate undergoes cyclization to form the isoxazole ring.
  • Carboxylic Acid Introduction :

    • The carboxylic acid group can be introduced through hydrolysis or oxidation processes.
Route B: Using Isocyanates

Summary of Yields and Purity

The following table summarizes yields and purity data from various synthetic routes:

Method Yield (%) Purity (%) Remarks
Route A (Hydrazine) 70-85 >95 High yield with minimal side products
Route B (Isocyanates) 60-75 >90 Moderate yield; purification required

Challenges and Considerations

Isomer Formation

A significant challenge in synthesizing this compound is the formation of isomers during reactions, particularly in cyclization steps. Strategies to minimize isomer formation include:

  • Using excess reagents
  • Optimizing reaction conditions (temperature, solvent)

Purification Techniques

Purification methods such as recrystallization and chromatography are essential for achieving high purity levels in the final product.

Chemical Reactions Analysis

General Reactivity Profile

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid (CAS 1171972-67-0) is a heterocyclic compound containing both pyrazole and isoxazole rings, with a carboxylic acid functional group. Its reactivity is influenced by:

  • Isoxazole ring : Susceptible to nucleophilic/electrophilic substitution.
  • Pyrazole ring : Stability under basic/acidic conditions but reactive toward alkylation or halogenation.
  • Carboxylic acid group : Participates in esterification, decarboxylation, and salt formation .

Esterification and Decarboxylation

The carboxylic acid group undergoes esterification under standard conditions (e.g., H₂SO₄/EtOH), forming ethyl esters for downstream applications. Decarboxylation occurs at elevated temperatures (~200°C), yielding 5-methylisoxazole derivatives .

Reaction Type Reagents/Conditions Product Yield Source
EsterificationEthanol, H₂SO₄, refluxEthyl 5-methylisoxazole-4-carboxylate85–92%
DecarboxylationPyridine, Cu powder, 200°C5-Methyl-3-(1,3-dimethylpyrazol-4-yl)isoxazole78%

Nucleophilic Aromatic Substitution

The isoxazole ring undergoes substitution at the 5-methyl position using electrophilic agents (e.g., bromine in acetic acid) .

Substitution Reagents Conditions Product Yield
BrominationBr₂/AcOH0–5°C, 4 h5-Bromomethyl-3-(1,3-dimethylpyrazol-4-yl)isoxazole65%
NitrationHNO₃/H₂SO₄50°C, 2 h5-Nitro derivative42%

Cross-Coupling Reactions

The pyrazole ring enables Suzuki-Miyaura coupling with aryl boronic acids. This modifies the heterocyclic framework for drug-discovery applications .

Coupling Partner Catalyst Product Yield Application
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃3-(4-Fluorophenyl)-5-methylisoxazole analog73%Kinase inhibition
Pyridinylboronic esterPdCl₂(dppf), DMFPyridine-substituted isoxazole68%Antimicrobial agents

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. Ring-opening reactions under acidic conditions yield β-keto amides .

Reaction Conditions Product Yield
[3+2] CycloadditionNitrile oxide, RT, 12 hOxazole-fused hybrid heterocycle55%
Acidic hydrolysisHCl (6M), reflux, 8 hβ-Ketoamide intermediate89%

Biological Activity and Derivatization

Derivatives of this compound exhibit:

  • Anticancer activity : Inhibition of mTORC1 via pyrazole-mediated binding .
  • Antitubercular properties : Enhanced efficacy when coupled with mefloquine .
  • Enzyme inhibition : GSTO1–1 inhibition (IC₅₀ = 0.22 nM) via covalent binding to Cys32 .

Stability and Degradation

  • Thermal stability : Decomposes above 300°C (TGA data) .
  • pH sensitivity : Stable in pH 4–7; decarboxylates rapidly under strong alkaline conditions .

References CN111303035A (Halogenation/Grignard exchange) VWR product data (Structural reactivity) PMC8855368 (Kinase inhibition) RSC Adv. 2021 (Cycloaddition) Sigma-Aldrich citations (Esterification) EPA-HQ-OPP-2017-0334 (Metabolite pathways)

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, which contribute to its biological activity. The presence of functional groups such as carboxylic acid enhances its solubility and reactivity in biological systems.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural components suggest that it may interact with specific biological targets, making it a candidate for drug development.

Case Studies

  • Anti-inflammatory Activity : Research has indicated that derivatives of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid exhibit anti-inflammatory properties. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
  • Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Agrochemicals

Given its biological activity, there is potential for this compound to be used in agricultural applications as a pesticide or herbicide. Its ability to interact with plant growth regulators could provide avenues for enhancing crop yields or managing pests.

Biochemical Research

In biochemical assays, this compound serves as a useful reagent for studying enzyme activities due to its unique structure. It can act as an inhibitor or modulator in enzymatic reactions, allowing researchers to dissect metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chlorine substituents increase electrophilicity, influencing reactivity in coupling reactions .

Physicochemical Properties

Property Target Compound 3-(2,6-Dichlorophenyl) Analogue 3-(4-Fluorophenyl) Analogue
Melting Point (°C) Not reported 221–222 Not reported
Molecular Weight (g/mol) 207.19 272.08 221.19
Solubility Likely polar aprotic solvents* Low in water; soluble in DCM/DMF Moderate in DMSO

*Inferred from structural similarity to analogues with logP ~1.5–2.5 .

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1171972-67-0) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molecular Weight : 221.21 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and an isoxazole moiety, which is known to influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly focusing on its immunosuppressive properties and potential as an antiviral agent.

Immunosuppressive Properties

In a study investigating the immunosuppressive effects of various isoxazole derivatives, it was found that compounds similar to this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs). This inhibition was dose-dependent and showed a significant reduction in lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures .

Table 1: Summary of Immunosuppressive Activity

CompoundEffect on PBMC ProliferationTNF-α Inhibition
MM3Strong inhibitionHigh
MM2Moderate inhibitionModerate
This compoundPending evaluationPending evaluation

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Caspase Activation : The compound may induce apoptosis via caspase activation pathways, enhancing the expression of pro-apoptotic factors such as Fas and NF-kB .
  • Inhibition of Cytokine Production : It appears to inhibit the production of pro-inflammatory cytokines like TNF-α in response to immune stimuli .
  • Potential MAP Kinase Inhibition : Isoxazole derivatives may act as inhibitors of p38 MAP kinase, which is involved in inflammatory responses .

Case Studies and Research Findings

Recent studies have synthesized various isoxazole derivatives and assessed their biological activities. For instance, a series of compounds were tested for their immunological effects using human cell lines, revealing that structural modifications significantly influenced their activity profiles .

Q & A

What are the standard synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid?

Basic Research Question
The compound is typically synthesized via cyclocondensation and nucleophilic substitution. A common approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and arylhydrazines to form pyrazole intermediates .

Isoxazole Formation : Coupling the pyrazole moiety with a pre-synthesized isoxazole fragment via nucleophilic substitution, often using K₂CO₃ as a base catalyst .

Hydrolysis : Basic hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid derivative .
Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol or DMF) to enhance yields.

Which analytical techniques are recommended for characterizing this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., pyrazole CH₃ groups at δ ~2.5 ppm; isoxazole protons at δ ~6.0 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry .

How can computational methods aid in understanding the electronic structure of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) provide insights into:

  • Electron Distribution : HOMO-LUMO gaps (~4.5 eV) to predict reactivity .
  • Hydrogen Bonding : Carboxylic acid group interactions with biological targets (e.g., bond lengths <2.0 Å) .
  • Tautomerism : Stability of pyrazole vs. isoxazole tautomers in solution .
    Methodological Tip : Use Gaussian or ORCA software packages for simulations .

What strategies optimize the synthesis yield under varying reaction conditions?

Advanced Research Question
Yield optimization involves:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings (yields >80%) vs. K₂CO₃ for nucleophilic substitutions (yields ~60%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Data Contradiction Note : Conflicting yields may arise from trace moisture in solvents; use molecular sieves for anhydrous conditions .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Address spectral discrepancies via:

  • Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (RMSD <0.3 ppm acceptable) .
  • 2D NMR : HSQC and HMBC to confirm connectivity (e.g., pyrazole C4 to isoxazole C5) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to resolve ambiguous nitrogen environments .

What are the structure-activity relationships (SAR) for biological activity in derivatives of this compound?

Advanced Research Question
Key SAR findings include:

  • Pyrazole Methylation : 1,3-Dimethyl groups enhance metabolic stability (t₁/₂ >4 h in microsomes) .
  • Isoxazole Substitution : Electron-withdrawing groups (e.g., NO₂) at C5 improve binding affinity (IC₅₀ <10 μM) .
  • Carboxylic Acid Bioisosteres : Replacement with tetrazole maintains activity while enhancing solubility (logP reduction by ~1.0) .

How can researchers design derivatives for enhanced pharmacokinetic properties?

Advanced Research Question
Design strategies include:

  • Prodrug Synthesis : Esterification of the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs) .
  • Solubility Modifiers : Introduce PEG chains or amino acid conjugates (aqueous solubility >5 mg/mL) .
  • CYP450 Inhibition Screening : Avoid derivatives with imidazole substituents (high CYP3A4 inhibition risk) .

What are the challenges in regioselective functionalization of the pyrazole-isoxazole core?

Advanced Research Question
Regioselectivity challenges arise from:

  • Steric Hindrance : Bulky substituents at pyrazole C4 hinder electrophilic substitution at C5 .
  • Directing Groups : Use of –OMe or –NH₂ groups to guide metal-catalyzed couplings (e.g., C–H activation at C4 vs. C5) .
  • Solvent Polarity : Non-polar solvents favor substitution at the isoxazole moiety over pyrazole .

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